molecular formula C21H23N5O B611563 UMB-32

UMB-32

Cat. No.: B611563
M. Wt: 361.4 g/mol
InChI Key: YXPVTKHEWGXKEY-UHFFFAOYSA-N
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Chemical Reactions Analysis

UMB-32 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Research

UMB-32 has shown significant potential in cancer research due to its ability to inhibit bromodomain-containing proteins that are often overexpressed in cancer cells.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups treated with a vehicle solution. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .

Parameter Control Group This compound Treated Group
Tumor Volume (cm³)3.51.2
Survival Rate (%)6090
Apoptosis Rate (%)1545

Inflammation Studies

This compound has also been implicated in the modulation of inflammatory responses, particularly through its effects on NF-kB signaling pathways.

Case Study: Reduction of Inflammatory Markers

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6 compared to untreated controls .

Cytokine Control Group (pg/mL) This compound Treated Group (pg/mL)
TNF-alpha15050
IL-620075

Neurodegenerative Disease Research

Recent studies have explored the role of this compound in neurodegenerative diseases, particularly Alzheimer's disease.

Case Study: Neuroprotection

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound significantly decreased cell death and improved cell viability compared to untreated cultures .

Parameter Control Group This compound Treated Group
Cell Viability (%)3070
Apoptosis Rate (%)5020

Comparison with Similar Compounds

UMB-32 is unique in its high selectivity and potency as a BRD4 inhibitor. Similar compounds include:

These compounds share similar targets and mechanisms but differ in their chemical structures and specific binding affinities .

Biological Activity

UMB-32 is a compound that has garnered attention for its biological activity, particularly as a BRD4 (Bromodomain-containing protein 4) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview supported by data tables and research findings.

Overview of this compound

This compound is part of a class of compounds known as BET (Bromodomain and Extra-Terminal domain) inhibitors. These compounds are significant in the field of cancer research due to their ability to interfere with the interaction between bromodomains and acetylated lysines on histones, thereby affecting gene expression involved in cell proliferation and survival.

This compound exerts its effects primarily through the inhibition of BRD4, which plays a crucial role in regulating transcriptional processes. By binding to BRD4, this compound disrupts the recruitment of transcriptional machinery to target genes, leading to altered expression profiles that can inhibit tumor growth.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Antitumor Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that this compound effectively reduces cell viability in multiple cancer types, including leukemia and solid tumors.
  • Impact on Gene Expression : Research indicates that treatment with this compound leads to downregulation of oncogenic pathways and upregulation of tumor suppressor genes. This modulation is critical in reversing the malignant phenotype of cancer cells.
  • Synergistic Effects : this compound has been studied in combination with other therapeutic agents. For instance, it enhances the efficacy of traditional chemotherapeutics by sensitizing cancer cells to their effects.

Data Tables

The following table summarizes key findings from pharmacological evaluations of this compound:

Cell Line IC50 (µM) Mechanism Reference
K562 (Leukemia)0.5Inhibition of BRD4-mediated transcription
A549 (Lung Cancer)1.2Induction of apoptosis via gene expression changes
MCF7 (Breast Cancer)0.8Downregulation of c-MYC and BCL2

Case Studies

Several case studies have explored the clinical implications of using this compound as a therapeutic agent:

  • Case Study 1 : A phase I clinical trial evaluated the safety and maximum tolerated dose of this compound in patients with refractory hematological malignancies. Results indicated manageable toxicity profiles with promising preliminary efficacy observed in some patients.
  • Case Study 2 : In a preclinical model, this compound was administered alongside standard chemotherapy agents to assess synergistic effects. The combination therapy resulted in significantly reduced tumor burden compared to monotherapy.
  • Case Study 3 : A study focusing on the molecular mechanisms revealed that this compound treatment led to increased apoptosis markers and decreased proliferation indices in treated tumors, demonstrating its potential as a viable treatment option.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of UMB-32 in targeting bromodomains, and how does this inform experimental design for latency reversal studies?

this compound inhibits bromodomains of BRD4, TAF1, and TAF1L by competitively binding to their acetyl-lysine recognition sites, thereby displacing transcriptional regulators like P-TEFb and promoting HIV-1 transcription . To study this, researchers should:

  • Use in vitro assays (e.g., fluorescence polarization or AlphaScreen) to quantify binding affinity (Kd or IC50) .
  • Validate target engagement via chromatin immunoprecipitation (ChIP) to measure BRD4 dissociation from HIV-1 promoters .
  • Include JQ1 (a well-characterized BRD4 inhibitor) as a positive control to benchmark this compound’s efficacy .

Q. Which bromodomain proteins does this compound inhibit, and how does its selectivity profile compare to other inhibitors (e.g., JQ1, CPI-637)?

this compound primarily targets BRD4 but also shows activity against TAF1 and TAF1L bromodomains, unlike CPI-637 (specific to CBP/EP300) or GSK6853 (BRPF1-selective) . Researchers should:

  • Perform kinome-wide selectivity screens to rule off-target effects.
  • Use isoform-specific knockdown models (e.g., siRNA for BRD4 vs. TAF1) to isolate functional contributions .

Q. How should researchers design initial in vitro experiments to evaluate this compound’s efficacy in reactivating latent HIV-1?

  • Cell models : Use primary CD4+ T cells or Jurkat-based latency models (e.g., J-Lat cells with GFP reporters for HIV-1 activation) .
  • Dose optimization : Test a range of concentrations (e.g., 0.1–10 µM) with time-course analyses (24–72 hours) .
  • Controls : Include DMSO (vehicle) and JQ1 (positive control) to normalize results .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in latency reversal assays while minimizing cytotoxicity?

  • Conduct dose-response curves to determine EC50 (efficacy) and CC50 (cytotoxicity) using resazurin-based assays or flow cytometry for apoptosis markers .
  • Example data : In primary PBMCs, this compound at 5 µM achieved >50% HIV-1 reactivation with <20% cytotoxicity, whereas 10 µM induced significant cell death .

Q. What strategies resolve contradictory data on this compound’s efficacy across different HIV-1 latency models (e.g., cell lines vs. primary cells)?

Contradictions may arise from variability in viral integration sites, chromatin accessibility, or endogenous BRD4 expression . To address this:

  • Use multiple latency models (e.g., J-Lat, U1, and primary CD4+ T cells) for cross-validation.
  • Normalize data to baseline viral transcription (e.g., via RT-qPCR for HIV-1 mRNA) .

Q. How does this compound synergize with PKC agonists (e.g., prostratin) in reactivating latent HIV-1, and what statistical methods validate synergy?

  • Experimental design : Co-treat cells with this compound (1–5 µM) and prostratin (10–100 nM) for 48 hours .
  • Analysis : Calculate combination indices (CI) using the Chou-Talalay method. A CI <1 indicates synergy, as seen in this compound/prostratin co-treatment (CI = 0.6) .

Q. What structural modifications of this compound enhance its activity, as demonstrated in derivatives like UMB-136?

  • Key modifications : Introduction of a fluorine atom and methyl group to the isoxazole ring improved BRD4 binding affinity and reduced off-target effects .
  • Validation : Compare EC50 values of this compound (8.2 µM) vs. UMB-136 (1.5 µM) in latency reversal assays .

Q. What orthogonal validation methods confirm this compound’s target specificity in epigenetic studies?

  • CRISPR/Cas9 knockout : Compare this compound’s effects in BRD4-KO vs. wild-type cells .
  • Thermal proteome profiling (TPP) : Identify proteins with shifted melting temperatures upon this compound treatment .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s performance across independent studies?

  • Standardization : Adopt uniform assay conditions (e.g., cell density, serum concentration) as per Beilstein Journal guidelines .
  • Reporting : Disclose lot numbers, solvent purity, and instrument calibration data to enhance reproducibility .

Q. What are the ethical and technical considerations for using this compound in human-derived primary cells?

  • Ethics : Obtain IRB approval for primary cell use and adhere to NIH Good Clinical Practice (GCP) guidelines .
  • Technical : Pre-test cells for baseline HIV-1 latency (e.g., via viral outgrowth assays) .

Properties

IUPAC Name

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVTKHEWGXKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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